

# A Technical Guide to the Spectroscopic Data of Asaraldehyde

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## Compound of Interest

Compound Name: Asaraldehyde (Standard)

Cat. No.: B486007

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for Asaraldehyde (also known as 2,4,5-trimethoxybenzaldehyde), a naturally occurring phenylpropanoid with various biological activities. The information is compiled to assist in the identification, characterization, and quality control of this compound.

## Chemical Structure and Properties

- IUPAC Name: 2,4,5-trimethoxybenzaldehyde[1]
- Synonyms: Asaronaldehyde, Asarylaldehyde[1][2]
- CAS Number: 4460-86-0[1][2]
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>4</sub>
- Molecular Weight: 196.20 g/mol
- Appearance: Beige powder

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for asaraldehyde in a structured format.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound.

### $^1\text{H}$ NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons and their chemical environments.

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
10.31	s	1H	Aldehyde proton (-CHO)
7.32	s	1H	Aromatic proton (H-6)
6.50	s	1H	Aromatic proton (H-3)
3.98	s	3H	Methoxy protons (-OCH <sub>3</sub> )
3.92	s	3H	Methoxy protons (-OCH <sub>3</sub> )
3.88	s	3H	Methoxy protons (-OCH <sub>3</sub> )

Note: Data sourced from a 90 MHz spectrum in CDCl<sub>3</sub>. Chemical shifts and multiplicities are key parameters in structural elucidation.

### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) [ppm]	Assignment
189.5	Aldehyde carbon (C=O)
158.4	Aromatic carbon (C-4)
155.9	Aromatic carbon (C-2)
143.7	Aromatic carbon (C-5)
117.5	Aromatic carbon (C-1)
109.2	Aromatic carbon (C-6)
96.5	Aromatic carbon (C-3)
56.3	Methoxy carbon (-OCH <sub>3</sub> )
56.2	Methoxy carbon (-OCH <sub>3</sub> )
55.9	Methoxy carbon (-OCH <sub>3</sub> )

Note: Data sourced from a 22.53 MHz spectrum in CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for asaraldehyde based on its structure.

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
~2850 & ~2750	Medium	C-H stretch	Aldehyde
~1700	Strong	C=O stretch	Aromatic Aldehyde
~1600-1450	Medium-Strong	C=C stretch	Aromatic Ring
~1250-1000	Strong	C-O stretch	Aryl ether
~3000-2800	Medium	C-H stretch	Methoxy

Note: These are approximate values. Conjugation of the aldehyde to the aromatic ring typically lowers the C=O stretching frequency.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Electron Ionization (EI-MS) Data

m/z	Relative Intensity	Assignment
196	High	[M] <sup>+</sup> (Molecular Ion)
181	High	[M-CH <sub>3</sub> ] <sup>+</sup>
153	Medium	[M-CH <sub>3</sub> -CO] <sup>+</sup>
125	Medium	
97	Low	
77	Low	
69	Low	
51	Low	

Note: The molecular ion peak at m/z 196 confirms the molecular weight of asaraldehyde. The fragmentation pattern is characteristic of methoxy-substituted benzaldehydes.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of asaraldehyde in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a 90 MHz instrument for  $^1\text{H}$  NMR and a 22.53 MHz instrument for  $^{13}\text{C}$  NMR.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use proton decoupling to simplify the spectrum and acquire data over a longer period due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy Protocol

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of asaraldehyde with dry KBr powder and press it into a thin, transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in asaraldehyde.

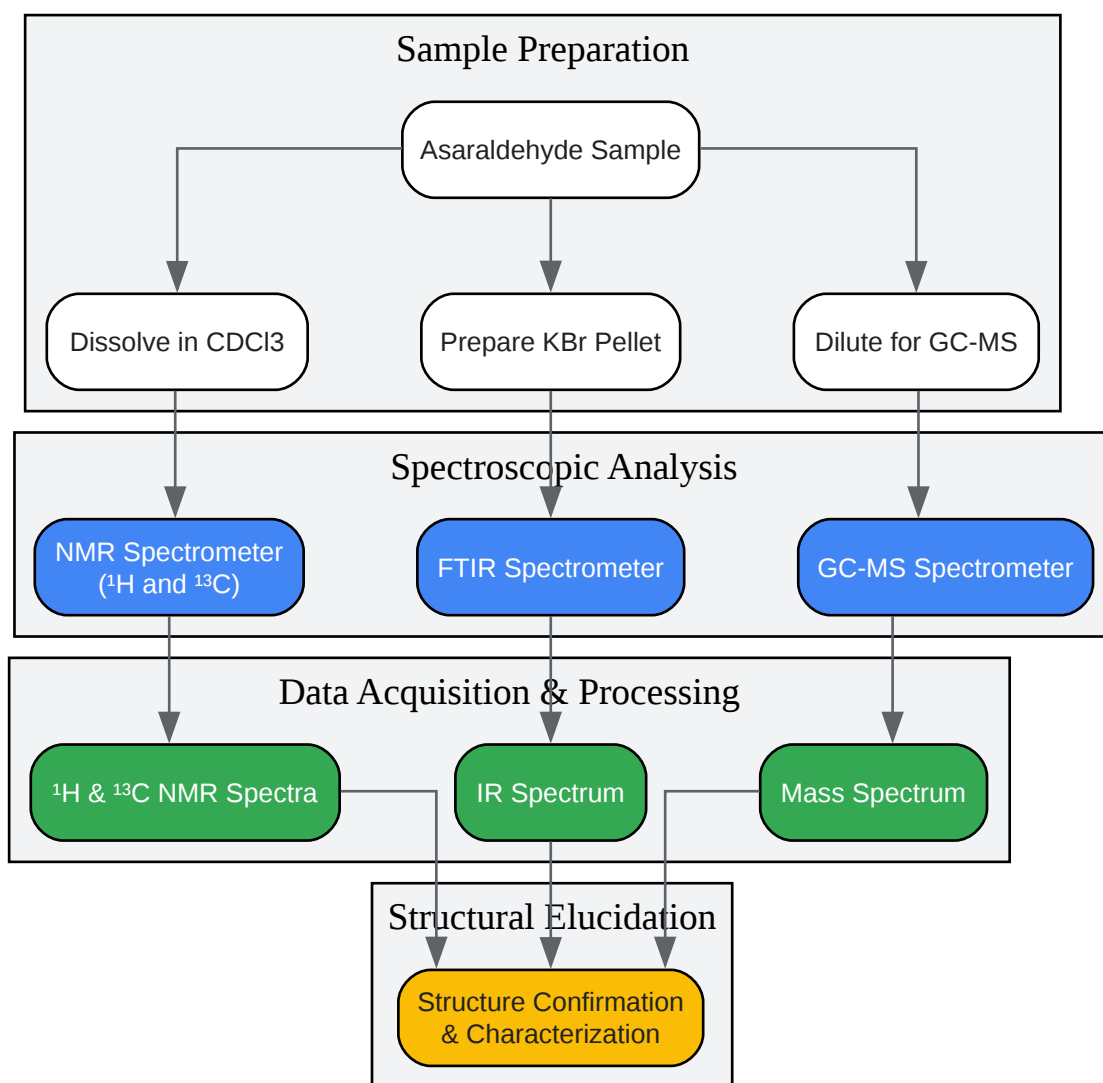
## Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of asaraldehyde into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification (GC-MS).
- Ionization: Use Electron Ionization (EI) as the method to generate charged fragments.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Asaraldehyde.



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Caption: Workflow for Spectroscopic Analysis of Asaraldehyde.

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## References

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Asaraldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b486007#spectroscopic-data-nmr-ir-ms-of-asaraldehyde]

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